molecular formula C18H24N2O5 B13258518 1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B13258518
M. Wt: 348.4 g/mol
InChI Key: XSTAHADDBQKFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C18H24N2O5 and a molecular weight of 348.39 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a piperidine ring substituted with a benzyloxycarbonyl group and a morpholinyl group.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the morpholinyl group is added via nucleophilic substitution. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the morpholinyl group can enhance the compound’s binding affinity to its targets. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

5-morpholin-4-yl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C18H24N2O5/c21-17(22)15-10-16(19-6-8-24-9-7-19)12-20(11-15)18(23)25-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22)

InChI Key

XSTAHADDBQKFHZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.